Diethyl 2-methyl-2-propargyl-malonate
Description
Its structure enables diverse reactivity, particularly in cycloaddition and alkylation reactions, making it valuable in organic synthesis and pharmaceutical intermediates.
Properties
Molecular Formula |
C11H16O4 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
diethyl 2-methyl-2-prop-2-ynylpropanedioate |
InChI |
InChI=1S/C11H16O4/c1-5-8-11(4,9(12)14-6-2)10(13)15-7-3/h1H,6-8H2,2-4H3 |
InChI Key |
BAFKITGIBLTYMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CC#C)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Malonate esters vary based on substituents at the central carbon and ester groups. Key analogues include:
*Hypothetical molecular weight based on analogous compounds. †Estimated using standard atomic weights.
Key Observations :
- Propargyl vs. Allyl Groups : Propargyl-containing derivatives (e.g., dimethyl 2-allyl-2-propargyl-malonate ) exhibit dual reactivity for both alkyne-specific (e.g., Huisgen cycloaddition) and alkene-specific (e.g., Diels-Alder) reactions, whereas allyl groups primarily participate in electrophilic additions.
- Ester Group Impact : Diethyl esters generally have higher molecular weights and lower polarity than dimethyl esters, leading to higher boiling points and reduced water solubility .
- Electron-Deficient Substituents : Nitro groups (e.g., in dimethyl 2-methyl-2-(2-nitrophenyl)malonate ) enhance electrophilicity at the central carbon, favoring nucleophilic attack.
Physical-Chemical Properties
Data from analogous compounds suggest trends:
*Predicted based on structural similarities.
Insights :
- Bulky substituents (e.g., propargyl) increase molecular weight and reduce solubility compared to parent diethyl malonate.
- Dimethyl esters exhibit higher water solubility due to shorter alkyl chains .
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